An In-Depth Technical Guide to 3-Bromo-1,1,1-trifluoropropan-2-ol (CAS 431-34-5)
An In-Depth Technical Guide to 3-Bromo-1,1,1-trifluoropropan-2-ol (CAS 431-34-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Among the arsenal of fluorinated building blocks, 3-Bromo-1,1,1-trifluoropropan-2-ol stands out as a particularly versatile and powerful intermediate. Its structure, featuring a trifluoromethyl group adjacent to a secondary alcohol and a primary bromide, offers a rich platform for synthetic diversification, enabling the introduction of the valuable trifluoromethyl moiety into a wide array of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established scientific principles and supported by technical data.
Core Physicochemical & Spectroscopic Profile
3-Bromo-1,1,1-trifluoropropan-2-ol is a dense, colorless to pale yellow liquid at room temperature. The presence of both a highly electronegative trifluoromethyl group and a polar hydroxyl group dictates its physical properties, including its boiling point and density, which are significantly higher than its non-fluorinated or non-brominated analogs.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-1,1,1-trifluoropropan-2-ol is presented below.
| Property | Value | Source(s) |
| CAS Number | 431-34-5 | |
| Molecular Formula | C₃H₄BrF₃O | |
| Molecular Weight | 192.96 g/mol | |
| Appearance | Colorless to very pale yellow liquid | [1] |
| Boiling Point | 124.5 °C (at 743 mmHg) | [1] |
| Density | 1.861 g/mL (at 25 °C) | |
| Refractive Index (n²⁰/D) | 1.400 | |
| Flash Point | 43 °C (109.4 °F) - closed cup | |
| pKa (Predicted) | 11.11 ± 0.20 | [1] |
Spectroscopic Signature
The unique structural features of 3-Bromo-1,1,1-trifluoropropan-2-ol give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a multiplet for the methine proton (CH-OH), which will be split by the adjacent CH₂Br protons and the CF₃ group, and a multiplet for the diastereotopic protons of the bromomethyl group (CH₂Br). The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.
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¹³C NMR: The carbon NMR spectrum will display three signals corresponding to the trifluoromethyl carbon (CF₃), the hydroxyl-bearing methine carbon (CHOH), and the bromomethyl carbon (CH₂Br). The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.
The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:
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O-H Stretch: A strong, broad band in the region of 3200-3550 cm⁻¹, characteristic of an intermolecularly bonded alcohol.
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C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region.
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C-F Stretch: Strong, intense absorptions in the 1100-1300 cm⁻¹ range, typical for trifluoromethyl groups.
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C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.
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C-Br Stretch: An absorption in the lower frequency "fingerprint" region, typically between 500-600 cm⁻¹.
Electron ionization mass spectrometry (EI-MS) will reveal key information about the molecule's mass and fragmentation pattern.
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Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion will be observed due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z values separated by 2 Da.
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Fragmentation: Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For this molecule, cleavage of the C-C bond between the alcohol and the CF₃ group is likely. The loss of the bromine atom (M-79/81) is also a probable fragmentation pathway.
Synthesis and Handling
Synthetic Pathway: Reduction of a Ketone Precursor
A primary and effective route for the synthesis of 3-Bromo-1,1,1-trifluoropropan-2-ol is the reduction of the corresponding ketone, 3-bromo-1,1,1-trifluoropropan-2-one. This transformation is typically achieved using a hydride reducing agent.
Causality in Experimental Design: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. However, its high reactivity requires anhydrous conditions and careful handling. A milder alternative, sodium borohydride (NaBH₄), can also be effective and offers a greater degree of safety and functional group tolerance. The reaction is typically followed by an aqueous acidic workup to neutralize the reaction and protonate the resulting alkoxide to yield the final alcohol product.[2]
Alternative Synthetic Route: Epoxide Ring-Opening
An alternative synthesis involves the ring-opening of 1,1,1-trifluoro-2,3-epoxypropane with hydrogen bromide (HBr).[2] This reaction proceeds via nucleophilic attack of the bromide ion on the epoxide ring.
Mechanistic Insight: The regioselectivity of the ring-opening is influenced by the strong electron-withdrawing effect of the trifluoromethyl group. Nucleophilic attack by the bromide ion occurs preferentially at the less sterically hindered terminal carbon atom of the epoxide, leading to the desired 3-bromo-1,1,1-trifluoropropan-2-ol isomer.[2]
Safety and Handling
As a flammable and irritant chemical, proper handling of 3-Bromo-1,1,1-trifluoropropan-2-ol is imperative.
| Hazard Class | GHS Pictogram(s) | Signal Word & Statements |
| Flammable Liquid (Category 3) | 🔥 | Warning: H226 - Flammable liquid and vapor. |
| Skin Irritant (Category 2) | ❕ | Warning: H315 - Causes skin irritation. |
| Eye Irritant (Category 2) | ❕ | Warning: H319 - Causes serious eye irritation. |
| STOT SE (Category 3) | ❕ | Warning: H335 - May cause respiratory irritation. |
Self-Validating Protocol for Safe Handling:
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Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.
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Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use fire extinguishers rated for chemical fires (e.g., dry chemical or carbon dioxide).
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Storage in a freezer at or below -20°C is recommended for long-term stability.[1]
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Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous waste in accordance with local regulations.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3-Bromo-1,1,1-trifluoropropan-2-ol stems from the distinct reactivity of its three functional components: the hydroxyl group, the trifluoromethyl group, and the bromine atom.
Nucleophilic Substitution at the Bromomethyl Carbon
The primary bromine atom serves as an excellent leaving group, making the C-3 position susceptible to nucleophilic attack (Sₙ2 reaction). This is arguably the most common and valuable transformation of this molecule, allowing for the facile introduction of the 2-hydroxy-3,3,3-trifluoropropyl moiety onto a wide range of substrates.
Typical Experimental Workflow for Nucleophilic Substitution:
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Reactant Preparation: Dissolve the nucleophile (e.g., an amine, thiol, or phenoxide) in a suitable polar aprotic solvent such as DMF or acetonitrile.
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Deprotonation (if necessary): Add a non-nucleophilic base (e.g., K₂CO₃, NaH, or Cs₂CO₃) to deprotonate the nucleophile, enhancing its reactivity.
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Addition of Electrophile: Add 3-Bromo-1,1,1-trifluoropropan-2-ol (typically 1.0-1.2 equivalents) to the reaction mixture.
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Reaction Monitoring: Heat the reaction (if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
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Workup and Purification: Quench the reaction with water, extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
This straightforward protocol enables the synthesis of diverse derivatives, which are valuable intermediates in the development of novel pharmaceuticals and agrochemicals.[3]
Applications in Drug Discovery
The trifluoromethyl group is a well-established bioisostere for various groups and can significantly improve a drug candidate's profile.[3] 3-Bromo-1,1,1-trifluoropropan-2-ol provides a direct and efficient means to incorporate this crucial functionality.
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Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug.
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Binding Affinity: The electronegativity and size of the CF₃ group can lead to favorable interactions (e.g., dipole-dipole, van der Waals) with enzyme active sites or receptors, thereby increasing binding affinity and potency.
This building block is particularly useful in the synthesis of inhibitors for various enzymes and in creating novel heterocyclic systems for medicinal chemistry exploration. For instance, it is used in the preparation of halomethyl ketones and their hydrates, which have shown promise as fungicides.[1]
Conclusion
3-Bromo-1,1,1-trifluoropropan-2-ol is a high-value, versatile chemical intermediate that empowers researchers in drug discovery and chemical synthesis. Its trifunctional nature provides a robust platform for creating a diverse range of complex molecules with desirable physicochemical and biological properties. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
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McBee, E. T., et al. (1951). Fluorinated Derivatives of Propane. Industrial & Engineering Chemistry, 43(7), 1774-1778. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of 3-Bromo-1,1,1-trifluoropropan-2-one in Modern Chemical Synthesis. Available at: [Link]
